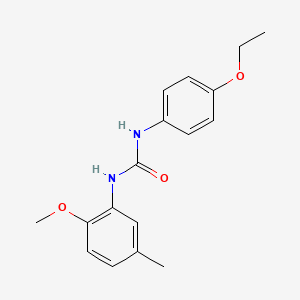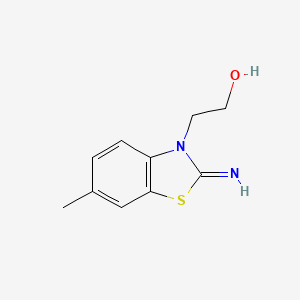![molecular formula C16H18N2O2S B5805785 N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MTA, is a synthetic compound that has been studied extensively for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide is not fully understood, but it is believed to act through multiple pathways. One of the main pathways is the inhibition of histone deacetylase (HDAC) activity, which leads to the upregulation of various genes involved in apoptosis and cell cycle arrest. N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to modulate the activity of various signaling pathways such as the MAPK/ERK pathway and the NF-κB pathway, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, depending on the disease model and cell type studied. In cancer cells, N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell proliferation. In neurodegenerative disorders, N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have neuroprotective effects through its ability to modulate oxidative stress and inflammation. Inflammation is also a key target for N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, as it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its ability to modulate multiple pathways involved in various diseases. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of using N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide is its potential toxicity and off-target effects. Further studies are needed to fully understand the safety and efficacy of N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide in various disease models.
Direcciones Futuras
There are several future directions for the study of N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide. One of the main directions is the development of new N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide derivatives with improved efficacy and safety profiles. Another direction is the investigation of N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide in combination with other drugs for synergistic effects. Finally, further studies are needed to fully understand the mechanism of action of N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide and its potential therapeutic applications in various diseases.
Métodos De Síntesis
N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 3-aminophenylthiophene-2-carboxamide with 3-methylbutanoyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells through its ability to induce apoptosis and cell cycle arrest. In neurodegenerative disorders such as Alzheimer's disease, N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have neuroprotective effects through its ability to modulate oxidative stress and inflammation. Inflammation is also a key target for N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, as it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
N-[3-(3-methylbutanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(2)9-15(19)17-12-5-3-6-13(10-12)18-16(20)14-7-4-8-21-14/h3-8,10-11H,9H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNVFFCAYDELPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(3-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)


![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)

![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)